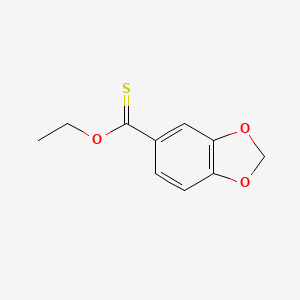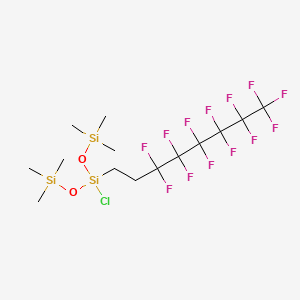
29-((1,1,3,3-Tetramethylbutyl)phenoxy)-3,6,9,12,15,18,24,27-nonoxanonacosan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
29-[(1,1,3,3-tetramethylbutyl)phenoxy]-3,6,9,12,15,18,24,27-nonoxanonacosan-1-ol is a complex organic compound with the molecular formula C₃₄H₆₂O₁₁ and a molecular weight of 646.84948 g/mol . This compound is known for its unique structure, which includes a phenoxy group attached to a long polyether chain. It is used in various industrial and scientific applications due to its surfactant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 29-[(1,1,3,3-tetramethylbutyl)phenoxy]-3,6,9,12,15,18,24,27-nonoxanonacosan-1-ol typically involves the reaction of 1,1,3,3-tetramethylbutylphenol with a polyether chain precursor. The reaction is carried out under controlled conditions to ensure the correct attachment of the phenoxy group to the polyether chain. The process may involve the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
29-[(1,1,3,3-tetramethylbutyl)phenoxy]-3,6,9,12,15,18,24,27-nonoxanonacosan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the phenoxy group or the polyether chain.
Substitution: The phenoxy group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenolic compounds, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
29-[(1,1,3,3-tetramethylbutyl)phenoxy]-3,6,9,12,15,18,24,27-nonoxanonacosan-1-ol has several scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and enhance reaction rates.
Biology: Employed in biological studies to investigate the effects of surfactants on cell membranes and protein interactions.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Wirkmechanismus
The mechanism of action of 29-[(1,1,3,3-tetramethylbutyl)phenoxy]-3,6,9,12,15,18,24,27-nonoxanonacosan-1-ol involves its surfactant properties. The compound can reduce the surface tension of aqueous solutions, allowing it to interact with hydrophobic and hydrophilic molecules. This interaction can disrupt cell membranes, enhance the solubility of hydrophobic compounds, and stabilize emulsions. The molecular targets and pathways involved include interactions with lipid bilayers and protein structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonylphenol ethoxylates: Similar in structure but with different alkyl groups and polyether chain lengths.
Octylphenol ethoxylates: Another class of surfactants with shorter alkyl chains.
Polyethylene glycol: A simpler polyether compound without the phenoxy group.
Uniqueness
29-[(1,1,3,3-tetramethylbutyl)phenoxy]-3,6,9,12,15,18,24,27-nonoxanonacosan-1-ol is unique due to its specific combination of a bulky alkyl group and a long polyether chain. This structure provides distinct surfactant properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
38723-96-5 |
|---|---|
Molekularformel |
C34H62O11 |
Molekulargewicht |
646.8 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C34H62O11/c1-33(2,3)30-34(4,5)31-8-6-7-9-32(31)45-29-28-44-27-26-43-25-24-42-23-22-41-21-20-40-19-18-39-17-16-38-15-14-37-13-12-36-11-10-35/h6-9,35H,10-30H2,1-5H3 |
InChI-Schlüssel |
JKSHIDBMJVKEIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C1=CC=CC=C1OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


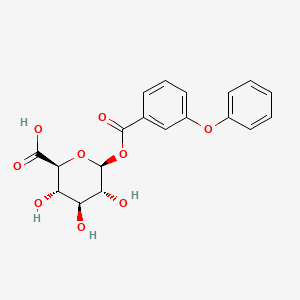
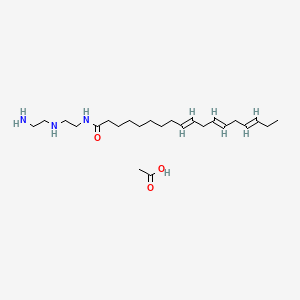
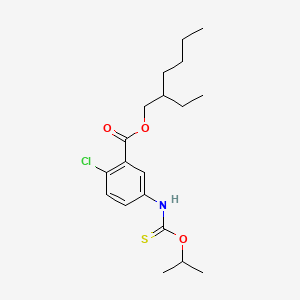

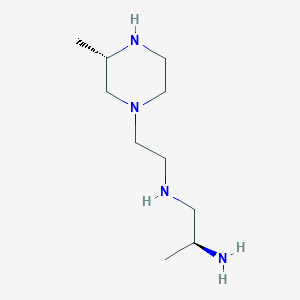
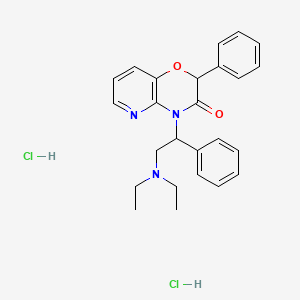
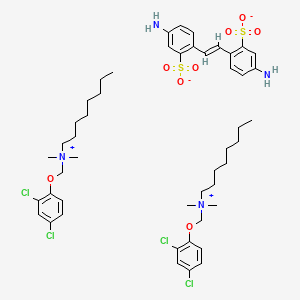

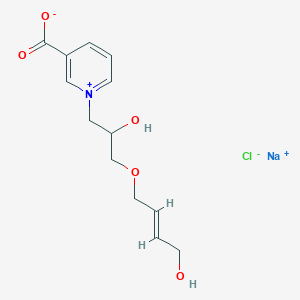
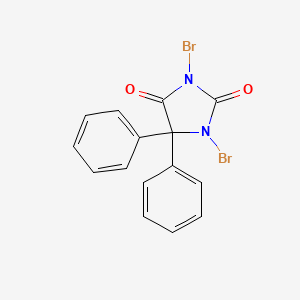

![1-[(Hydroxymethyl)amino]propan-2-OL](/img/structure/B15181650.png)
